molecular formula C20H23FN2O4S B2915190 2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946383-76-2

2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2915190
CAS RN: 946383-76-2
M. Wt: 406.47
InChI Key: DDHBPCDSNLAPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

  • Salt and Inclusion Compounds of Isoquinoline Derivatives : Research by Karmakar, Sarma, and Baruah (2007) focused on the structural aspects of amide-containing isoquinoline derivatives. These compounds formed gels or crystalline solids upon treatment with different mineral acids, exhibiting varied fluorescence emissions based on their protonated states and interactions with host molecules. Such findings indicate potential applications in materials science, particularly in the development of fluorescent materials and gels for various technological applications (Karmakar et al., 2007).

Synthesis and Chemical Reactions

  • Synthesis of Dihaloquinolones : A study by Al-Masoudi (2003) described the synthesis of quinolone derivatives bearing mercapto groups. These compounds were synthesized through reactions involving chloro-fluoroquinoline, showcasing the versatility of quinoline derivatives in chemical synthesis. Such studies highlight the potential of these compounds in the development of new chemical entities with possible applications in pharmaceuticals and chemical research (Al-Masoudi, 2003).

Fluorescence Derivatization and Analysis

  • Fluorescence Derivatization Reagent for Alcohols : Research conducted by Yoshida, Moriyama, and Taniguchi (1992) identified a sulfonylquinoline derivative as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This application is crucial for analytical chemistry, where such derivatives can be used for the detection and quantification of alcohols in various samples, offering high sensitivity and specificity (Yoshida et al., 1992).

Microwave-Assisted Synthesis

  • Microwave Irradiation in Synthesis : A study by Kidwai, Sapra, and Bhushan (1999) explored the use of microwave irradiation for the fluorination of chloro-formylquinolines, significantly reducing reaction times and improving yields. This methodology demonstrates the potential of microwave-assisted synthesis in organic chemistry, particularly in enhancing the efficiency of fluorination reactions, which are relevant in the development of fluorinated pharmaceuticals and materials (Kidwai et al., 1999).

Inhibition Studies

  • Inhibition by Ketone Transition State Analog : Research on the inhibition of acetylcholinesterase by ketone transition state analogs, including phenoxyacetone and related compounds, by Dafforn et al. (1982), indicates the significance of these compounds in studying enzyme inhibition mechanisms. Such studies are foundational in the development of inhibitors for therapeutic use, highlighting potential applications in drug discovery for diseases where enzyme regulation is a therapeutic target (Dafforn et al., 1982).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-13-16(9-10-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHBPCDSNLAPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.